Cas no 460730-11-4 (4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde)

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde is a heterocyclic organic compound featuring a thiazole core functionalized with chloro, amino, and formyl groups. Its structural versatility makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of reactive sites, including the aldehyde and chloro substituents, allows for further functionalization through nucleophilic substitution or condensation reactions. The methoxyphenylamino moiety enhances its potential as a precursor for biologically active molecules. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile supports its use in targeted synthesis, offering precise control in complex molecular constructions.
4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde structure
460730-11-4 structure
Product Name:4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde
CAS No:460730-11-4
MF:C11H9ClN2O2S
MW:268.719360113144
CID:3107850
PubChem ID:2471296
Update Time:2025-06-10

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carbaldehyde
    • SCHEMBL15331990
    • 4-Chloro-2-((4-methoxyphenyl)amino)-1,3-thiazole-5-carbaldehyde
    • AKOS030699726
    • SR-01000063710
    • 992-026-2
    • EN300-12047
    • DTXSID801326027
    • KTA73011
    • MLS000772485
    • CHEMBL1576349
    • G38264
    • 4-chloro-2-(4-methoxyanilino)-1,3-thiazole-5-carbaldehyde
    • Z57981934
    • CS-0224687
    • SMR000377147
    • SR-01000063710-1
    • 460730-11-4
    • 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde
    • Inchi: 1S/C11H9ClN2O2S/c1-16-8-4-2-7(3-5-8)13-11-14-10(12)9(6-15)17-11/h2-6H,1H3,(H,13,14)
    • InChI Key: NINIDNJOARBXJV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)SC(=N1)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 268.0073264Da
  • Monoisotopic Mass: 268.0073264Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 79.5Ų

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde Pricemore >>

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Additional information on 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde

Introduction to 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde (CAS No. 460730-11-4)

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde (CAS No. 460730-11-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Properties and Structure

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde is a heterocyclic compound with a molecular formula of C12H10ClN2O2S and a molecular weight of 285.73 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The presence of the chloro and methoxyphenyl groups imparts unique chemical properties and reactivity to the molecule. The aldehyde functional group at the 5-position of the thiazole ring further enhances its reactivity and potential for derivatization.

The thiazole ring is known for its stability and ability to form strong hydrogen bonds, which can influence the compound's solubility and binding affinity to biological targets. The chloro substituent on the thiazole ring can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. The methoxyphenyl group contributes to the compound's electronic properties and can influence its interactions with biomolecules.

Synthesis Methods

The synthesis of 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde has been reported using various methodologies. One common approach involves the reaction of 2-aminothiazole with an appropriate aldehyde in the presence of an acid catalyst. For instance, the reaction between 2-aminothiazole and 4-chlorobenzaldehyde in acetic acid can yield the desired product with high yield and purity.

A more recent method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve product yields. This method typically involves mixing the reactants in a suitable solvent and irradiating them with microwave energy for a short period. The use of microwave technology has been shown to enhance reaction efficiency and reduce side reactions, making it an attractive option for large-scale synthesis.

Biological Activities

4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have highlighted its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's ability to disrupt bacterial cell walls and inhibit essential metabolic pathways makes it a promising candidate for developing new antimicrobial agents.

In cancer research, 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde has shown selective cytotoxicity against several cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through mitochondrial dysfunction and DNA damage. Additionally, it has been reported to inhibit key signaling pathways involved in cancer progression, such as PI3K/Akt and MAPK/ERK pathways.

Clinical Applications and Research Advancements

The potential clinical applications of 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde are currently being explored in preclinical studies. Early results from these studies have been promising, with the compound demonstrating favorable pharmacokinetic properties and low toxicity profiles in animal models. These findings have paved the way for further clinical trials to evaluate its safety and efficacy in human subjects.

In addition to its therapeutic potential, 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde has also been studied as a tool compound in chemical biology research. Its ability to modulate specific biological processes makes it valuable for understanding disease mechanisms and identifying new drug targets.

Conclusion

In summary, 4-Chloro-2-(4-Methoxyphenyl)Amino-1,3-Thiazole-5-Carbaldehyde (CAS No. 460730-11-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

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